Welcome to the BenchChem Online Store!
molecular formula C9H9F3 B3033124 1,3-dimethyl-5-(trifluoromethyl)benzene CAS No. 86845-29-6

1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No. B3033124
M. Wt: 174.16 g/mol
InChI Key: VGOVHJVQCKHLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04816469

Procedure details

A solution of 5-iodo-m-xylene (2.3 g) in dimethylformamide (DMF)(30 ml) and copper bronze (0.65 g) in a stainless steel tube is cooled and treated with trifluoromethyliodide (15 g). The tube is sealed and heated at 130°-140° C. in a rocking autoclave for 6 hours. After cooling and venting, the reaction mixture is diluted with water and extracted with n-hexane (2×200 ml). The combined hexane extracts are washed with aqueous NaHCO3 and water. After drying over MgSO4, the solvent is removed under reduced pressure. The residue is subjected to chromatography over silica gel to yield purified 5-(trifluoromethyl)-m-xylene.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper bronze
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[F:10][C:11](I)([F:13])[F:12]>CN(C)C=O.O.[Cu]>[F:10][C:11]([F:13])([F:12])[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper bronze
Quantity
0.65 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(F)(F)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 130°-140° C. in a rocking autoclave for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with n-hexane (2×200 ml)
WASH
Type
WASH
Details
The combined hexane extracts are washed with aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified 5-(trifluoromethyl)-m-xylene

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.